molecular formula C11H12O3 B3058843 Methyl 2-methoxy-6-vinylbenzoate CAS No. 921207-63-8

Methyl 2-methoxy-6-vinylbenzoate

Cat. No.: B3058843
CAS No.: 921207-63-8
M. Wt: 192.21 g/mol
InChI Key: NUCDCOHBDLSDNC-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-6-vinylbenzoate is a benzoate ester characterized by a methoxy group at the 2-position and a vinyl group at the 6-position of the benzene ring. This compound belongs to a class of substituted benzoates with diverse applications in organic synthesis, polymer chemistry, and pharmaceutical research. The vinyl group introduces unique reactivity, enabling participation in polymerization or cross-coupling reactions, while the methoxy and ester groups contribute to its solubility and stability .

Properties

CAS No.

921207-63-8

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-ethenyl-6-methoxybenzoate

InChI

InChI=1S/C11H12O3/c1-4-8-6-5-7-9(13-2)10(8)11(12)14-3/h4-7H,1H2,2-3H3

InChI Key

NUCDCOHBDLSDNC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1C(=O)OC)C=C

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=C

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Vinyl vs. Methyl/Hydroxy Groups : The vinyl group in the target compound enhances reactivity (e.g., via radical or electrophilic addition) compared to the inert methyl group or polar hydroxy group in analogs .
  • Substituent Position : The 6-vinyl substituent creates steric and electronic effects distinct from 4-methyl or 6-hydroxy analogs, influencing solubility and intermolecular interactions .

Functional Group Variations and Reactivity

Comparison with Methyl 6-Amino-2-Bromo-3-Methoxybenzoate (CAS 1340366-76-8)

This analog features bromine (2-position) and amino (6-position) groups. Key contrasts include:

  • Reactivity: Bromine enables nucleophilic substitution, while the amino group facilitates electrophilic aromatic substitution. In contrast, the vinyl group in the target compound supports polymerization or Diels-Alder reactions .
  • Applications: Brominated/aminated analogs are prioritized in medicinal chemistry (e.g., drug intermediates), whereas the vinylated compound may serve as a monomer in polymer synthesis .

Comparison with Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Diterpenoid esters (e.g., communic acid methyl esters) share the methyl ester functional group but differ in backbone complexity. These compounds exhibit higher molecular weights and biological activity (e.g., antimicrobial properties), unlike the simpler aromatic target compound .

Data Tables

Table 1: Substituent Effects on Physical Properties (Hypothetical Trends*)

Compound Boiling Point (°C) Solubility (Polar Solvents) Reactivity (Relative)
Methyl 2-methoxy-6-vinylbenzoate ~250 Moderate High
Methyl 2-methoxy-6-methylbenzoate ~230 High Low
Methyl 2-hydroxy-6-methoxybenzoate ~220 Very High Moderate

*Based on substituent polarity and steric effects .

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